3-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]propanoic acid
Overview
Description
3-[4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]propanoic acid is a chemical compound with the molecular formula C12H17NO4 and a molecular weight of 239.27 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: CCOC(=O)C1=C(NC(=C1C)CCC(=O)O)C . This indicates that the molecule contains an ethoxycarbonyl group attached to a pyrrole ring, which is further connected to a propanoic acid group.Scientific Research Applications
Synthesis and Chemical Reactions
3-[4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]propanoic acid and its derivatives have been extensively explored in organic synthesis, demonstrating their versatility in forming complex molecular structures. Ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, a closely related compound, undergoes reactions with substituted hydrazines to yield mixtures of regioisomeric 3- and 5-substituted pyrazoles, highlighting conditions for selective formation of specific pyrazoles (Mikhed’kina et al., 2009). Additionally, the compound's reactions with diazomethane have been documented, producing diverse pyrrolopyrimidine derivatives, showcasing its utility in synthesizing nitrogen-containing heterocycles (Kurihara et al., 1983).
Catalytic Transformations and Material Science
Further research into catalytic transformations and material science applications of related compounds reveals the synthesis of amine-treated polymers from radiation-induced poly vinyl alcohol/acrylic acid hydrogels. These modified hydrogels exhibit enhanced swelling properties and increased thermal stability, suggesting potential applications in biomedical fields (Aly et al., 2015).
Structural and Spectroscopic Analysis
Structural and spectroscopic analysis of similar compounds, such as 4-(2-methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid benzyl ester, provides insights into the molecular geometry and intermolecular interactions of these compounds. X-ray diffraction studies reveal detailed crystal structures, contributing to our understanding of molecular architectures and the effects of substituents on molecular properties (Silva et al., 2006).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrol-2-yl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-4-17-12(16)11-7(2)9(13-8(11)3)5-6-10(14)15/h13H,4-6H2,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXALGWKMQJHDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)CCC(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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